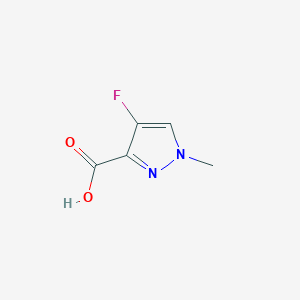

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-fluoro-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFPXGKBXKLYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, in the case of antifungal activity, it may inhibit enzymes like succinate dehydrogenase, disrupting fungal metabolism. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes critical differences between 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs:

*Similarity scores based on structural resemblance (0–1 scale) from .

Structural and Functional Analysis

- Fluorine vs. Trifluoromethyl/Difluoromethyl: The fluorine atom in the target compound provides moderate electron-withdrawing effects, enhancing the acidity of the carboxylic acid group (pKa ~2–3) compared to non-fluorinated analogs. In contrast, the trifluoromethyl group (CF₃) in 113100-53-1 increases lipophilicity (logP ~1.5–2.0), improving membrane permeability but reducing solubility .

Substituent Position :

Aromatic vs. Aliphatic Substituents :

Research Findings and Trends

- Synthetic Challenges : The target compound’s synthesis requires precise fluorination at position 4, often involving hazardous reagents like Selectfluor®. Analogs with trifluoromethyl groups are synthesized via nucleophilic substitution, which is more scalable .

- Pharmacological Performance: In kinase inhibition assays, this compound exhibits IC₅₀ values in the micromolar range, while 113100-53-1 achieves nanomolar potency due to stronger hydrophobic interactions .

Biological Activity

4-Fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This compound acts primarily as an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This article explores the biological activities, mechanisms of action, and research findings related to this compound.

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme. The compound inhibits SDH, disrupting the citric acid cycle and electron transport chain, which are crucial for cellular respiration. This inhibition leads to decreased ATP production, influencing various cellular processes and potentially leading to apoptosis in cancer cells.

Biochemical Pathways Affected

- Citric Acid Cycle : Inhibition of SDH affects the conversion of succinate to fumarate, leading to metabolic disturbances.

- Electron Transport Chain : Reduced ATP synthesis can trigger compensatory mechanisms in cells, affecting overall energy metabolism.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound has shown potential in inducing apoptosis through caspase activation .

- Antifungal Activity : In vitro studies have demonstrated that related pyrazole derivatives possess antifungal properties against several phytopathogenic fungi. This suggests that this compound may also exhibit similar activities .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Cytotoxicity Studies :

- Enzyme Inhibition :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Enzyme/Pathway | IC50 Value (µM) |

|---|---|---|---|

| This compound | Anticancer | Succinate Dehydrogenase | 4.98 - 14.65 |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Antifungal | Mycelial Growth Inhibition | Moderate to Excellent |

| 5-cyclopropyl-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid | Enzyme Inhibition | Various Biochemical Pathways | Not Specified |

Pharmacokinetics

The pharmacokinetic profile of this compound includes factors such as lipophilicity and protein binding, which influence its bioavailability and therapeutic effectiveness. Environmental factors like pH can also affect its ionization state, impacting absorption and distribution within biological systems.

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via hydrolysis of its methyl ester precursor. For example, methyl esters of structurally analogous pyrazole carboxylic acids (e.g., methyl 1H-pyrazole-3-carboxylate) are hydrolyzed under acidic or basic conditions. A typical procedure involves refluxing the ester with aqueous hydrochloric acid (36.5%) at 93–96°C for 17 hours, followed by neutralization and recrystallization for purification . Modifications may include adjusting reaction temperatures or using alternative catalysts (e.g., palladium acetate) for intermediates .

Q. How can the purity and identity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phases like water/acetonitrile (0.1% formic acid) to assess purity (>95% is typical for research-grade material) .

- Spectroscopy : Confirm structure via H NMR (e.g., δ 2.56 ppm for methyl groups in DMSO-d) and LCMS (e.g., m/z 173.1 [M+H]) .

- Elemental Analysis : Match calculated and observed C, H, N, and F percentages to validate stoichiometry .

Q. What solvents and storage conditions are optimal for this compound?

The compound is stable in DMSO or methanol at room temperature for short-term use. For long-term storage, keep lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Avoid aqueous solutions unless buffered at neutral pH .

Advanced Research Questions

Q. How can derivatization of the carboxylic acid group be performed to explore structure-activity relationships (SAR)?

- Amide Formation : React with amines (e.g., benzylamine) using coupling agents like HATU or EDCI in DMF. Monitor via TLC (ethyl acetate/hexane, 1:1) and purify by flash chromatography .

- Esterification : Use thionyl chloride or DCC to generate active esters for further functionalization .

- Metal Complexation : Explore coordination with transition metals (e.g., Cu) for catalytic or bioactive applications, characterized by UV-Vis and X-ray crystallography .

Q. What strategies address contradictions in spectral data (e.g., unexpected NMR shifts)?

- Dynamic Effects : Check for tautomerism in the pyrazole ring using variable-temperature NMR.

- Impurity Profiling : Re-run HPLC with a gradient elution (e.g., 5–95% acetonitrile over 30 minutes) to detect byproducts .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian) to confirm assignments .

Q. How can the compound’s biological activity be evaluated in cancer models?

- In Vitro Assays : Test anti-proliferative effects using MTT assays on cell lines (e.g., prostate cancer PC-3 cells). Include autophagy markers (LC3-II/LC3-I ratio via western blot) and mTOR pathway inhibitors (e.g., rapamycin) to probe mechanisms .

- In Vivo Models : Administer orally (10–50 mg/kg/day) in xenograft mice, monitoring tumor volume and survival. Use PET-CT to assess metabolic changes .

Methodological Challenges and Solutions

Q. How to optimize yields in large-scale synthesis?

- Catalyst Screening : Test tert-butyl XPhos with cesium carbonate in tert-butanol for Suzuki-Miyaura coupling of intermediates .

- Process Automation : Use flow chemistry for ester hydrolysis to improve reproducibility and reduce reaction times .

Q. What analytical techniques resolve low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.